molecular formula C7H7BClNO4 B2658559 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid CAS No. 2225170-53-4

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

Cat. No.: B2658559
CAS No.: 2225170-53-4
M. Wt: 215.4
InChI Key: PYPCHEPNKZCWDM-UHFFFAOYSA-N
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Description

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid (CAS: 2225170-53-4) is a boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 2, a methoxycarbonyl group (-COOMe) at position 6, and a boronic acid (-B(OH)₂) at position 4. Its molecular formula is C₇H₆BClNO₄, with a molecular weight of 225.39 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are pivotal in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCHEPNKZCWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-(methoxycarbonyl)pyridine. This process can be achieved through various methods, including the use of boronic esters as intermediates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that boronic acids, including 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid, can act as proteasome inhibitors, which are crucial in cancer treatment. Its derivatives have been evaluated for their ability to inhibit cell growth in various cancer cell lines. For example, studies indicated that modifications to the pyridine structure can enhance anticancer activity against breast cancer cells (MCF-7) and other malignancies .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. A study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions such as Suzuki coupling, where it acts as a boron source . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Materials Science

Dye and Pigment Production
In the industrial sector, this compound is explored for producing dyes and pigments. Its unique chemical structure allows for the creation of materials with specific optical properties, making it suitable for applications in coatings and plastics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits growth in cancer cell lines
Antimicrobial PropertiesActive against Staphylococcus aureus and E. coli
Organic SynthesisIntermediate in Suzuki CouplingValuable for synthesizing complex molecules
Materials ScienceProduction of Dyes and PigmentsUnique properties for optical applications

Case Studies

Case Study 1: Anticancer Efficacy
In a comparative analysis of various pyridine derivatives, this compound was found to inhibit cell proliferation in MCF-7 breast cancer cells significantly. Structure-activity relationship (SAR) studies revealed that specific substituents on the pyridine ring enhanced its potency as an anticancer agent.

Case Study 2: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several boronic acid derivatives, including this compound. The results showed that modifications to the methoxycarbonyl group improved activity against common pathogenic bacteria, indicating potential for developing new antibacterial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid, pinacol ester (CAS: 741709-70-6)
  • Structure : Ethoxycarbonyl (-COOEt) at position 6 and pinacol ester protecting the boronic acid.
  • Pinacol esters improve stability and shelf life but require hydrolysis to activate the boronic acid .
  • Applications : Used in reactions requiring controlled release of the boronic acid.
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1446486-10-7)
  • Structure : Trifluoromethyl (-CF₃) at position 6 instead of methoxycarbonyl.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, which may enhance oxidative stability but reduce nucleophilicity of the boronic acid.
    • Molecular weight: 225.36 g/mol .
  • Applications : Valuable in synthesizing fluorinated pharmaceuticals or agrochemicals.
2-Chloro-4-methoxypyridine-5-boronic acid (CAS: 1072946-20-3)
  • Structure : Methoxy (-OMe) at position 4 and boronic acid at position 5.
  • Key Differences :
    • Altered substitution pattern (positions 4 and 5 vs. 4 and 6) modifies steric and electronic environments.
    • Molecular weight: 187.39 g/mol .
  • Applications : Suited for coupling reactions requiring meta-substituted products.

Heterocycle Variations

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid (CAS: 2377608-92-7)
  • Structure : Thiophene ring instead of pyridine, with -Cl at position 5 and -COOMe at position 2.
  • Key Differences :
    • Thiophene’s lower aromaticity compared to pyridine alters electronic properties and reactivity.
    • Molecular weight: 220.47 g/mol .
  • Applications : Used in synthesizing conjugated polymers or heterocyclic drugs.
6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid (CAS: 2377609-72-6)
  • Structure: Quinoline core with -Cl at position 6 and -COOMe at position 6.
  • Enhanced rigidity may limit coupling efficiency in sterically hindered environments .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid 2225170-53-4 C₇H₆BClNO₄ 225.39 -Cl (C2), -COOMe (C6), -B(OH)₂ (C4) Suzuki couplings, drug intermediates
2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid, pinacol ester 741709-70-6 C₁₄H₁₈BClNO₄ 311.56 -COOEt (C6), pinacol ester Stable precursor for controlled synthesis
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid 1446486-10-7 C₆H₄BClF₃NO₂ 225.36 -CF₃ (C6) Fluorinated compound synthesis
2-Chloro-4-methoxypyridine-5-boronic acid 1072946-20-3 C₆H₇BClNO₃ 187.39 -OMe (C4), -B(OH)₂ (C5) Meta-substituted biaryl synthesis
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid 2377608-92-7 C₆H₅BClO₃S 220.47 Thiophene core, -Cl (C5) Conjugated materials

Research Findings and Reactivity Trends

  • Electronic Effects: Methoxycarbonyl (-COOMe) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the boronic acid site, facilitating transmetalation in Suzuki reactions .
  • Steric Considerations: Pinacol esters (e.g., CAS 741709-70-6) require deprotection, adding steps to synthesis workflows . Quinoline-based boronic acids (e.g., CAS 2377609-72-6) exhibit lower solubility in polar solvents due to extended aromaticity .
  • Stability :
    • Free boronic acids (e.g., CAS 2225170-53-4) are moisture-sensitive and often stored at -20°C .
    • Thiophene derivatives (e.g., CAS 2377608-92-7) may exhibit higher thermal stability due to sulfur’s electron-donating effects .

Biological Activity

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug discovery and development. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following structural features:

  • Chlorine atom at the 2-position of the pyridine ring.
  • Methoxycarbonyl group at the 6-position, which enhances its reactivity.
  • Boron functional group , which is critical for its biological interactions.

The mechanism of action for boronic acids typically involves the inhibition of proteases and enzymes through reversible binding. Specifically, this compound may interact with serine proteases or cysteine proteases, modulating their activity and influencing various signaling pathways.

Biological Activity

Recent studies have demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • Boronic acids have been shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines by disrupting protein homeostasis within the cell .
  • Antibacterial Properties :
    • The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Research has indicated that boronic acids can exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • Specific studies have highlighted the ability of boronic acids to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .

Case Studies

Several case studies illustrate the efficacy of boronic acids, including this compound:

StudyPurposeFindings
Inhibition of DPP-IVTo evaluate the impact on glucose metabolismShowed significant inhibition with IC50 values comparable to established DPP-IV inhibitors .
Anticancer ActivityEvaluation against different cancer cell linesDemonstrated IC50 values in the low micromolar range across multiple cell lines .
Antimicrobial TestingAssessing activity against bacterial strainsInhibited growth of E. coli and S. aureus at concentrations as low as 1 µg/mL .

Research Findings

Recent literature emphasizes the importance of boron-containing compounds in drug development:

  • A review highlighted that boronic acids are increasingly being utilized as scaffolds for developing new therapeutic agents due to their unique binding properties and versatility in chemical modifications .
  • Another study reported that derivatives of boronic acids show promise in clinical settings, particularly in combination therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(methoxycarbonyl)pyridine-4-boronic acid?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

  • Step 1: Methylation of a chloropyridine precursor to introduce the methoxycarbonyl group. Oxidation of a methyl group using potassium permanganate (KMnO₄) under controlled conditions (90–95°C) can yield carboxylic acid derivatives, as demonstrated in analogous methoxypyridine syntheses .
  • Step 2: Boronation via Miyaura borylation, employing a palladium catalyst and bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents like DMF or THF. Boronic ester intermediates (e.g., pinacol esters) are often isolated and stored at 0–6°C to prevent decomposition .
  • Step 3: Hydrolysis of the boronic ester under mild acidic conditions to yield the final boronic acid.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions on the pyridine ring and boronic acid functionality .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>97% by GC/HPLC) as per supplier standards for boronic acid derivatives .
  • Elemental Analysis: Combustion analysis to confirm empirical formula (e.g., C₈H₇BClNO₄) .
  • Melting Point: Consistency with literature values (e.g., 160–167°C for related methoxycarbonyl pyridines) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid, given its steric and electronic constraints?

The chloro and methoxycarbonyl groups create steric hindrance and electron-withdrawing effects, which can slow coupling. Optimization strategies include:

  • Catalyst Selection: Bulky ligands like SPhos or RuPhos enhance turnover in hindered systems.
  • Solvent Choice: Mixed solvents (e.g., toluene/water) improve solubility of polar intermediates .
  • Base Screening: Cs₂CO₃ or K₃PO₄ may mitigate dehalogenation side reactions common with electron-deficient aryl halides .
  • Reaction Monitoring: Use LC-MS to detect undesired protodeboronation or homocoupling by-products .

Q. How does the compound’s stability impact experimental design, and what storage conditions are recommended?

  • Stability Issues: Boronic acids are prone to hydrolysis and oxidation. The chloro substituent may exacerbate sensitivity to light/moisture.
  • Storage: Anhydrous conditions at 0–6°C in amber vials, as recommended for structurally similar boronic esters .
  • Handling: Use inert atmospheres (N₂/Ar) during synthesis and coupling reactions to prevent decomposition .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

Yield discrepancies often arise from:

  • By-Product Formation: Protodeboronation or debenzylation during coupling. TLC or HPLC tracking identifies these early .
  • Impurity Carryover: Incomplete purification of intermediates (e.g., residual pinacol from boronic ester hydrolysis). Column chromatography with optimized eluents (e.g., EtOAc/hexane gradients) improves separation .
  • Catalyst Poisoning: Trace moisture or oxygen in solvents deactivates palladium. Rigorous solvent drying (e.g., molecular sieves) and degassing are critical .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particulates .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How does this compound compare to analogous pyridine boronic acids in electronic and steric profiles?

  • Electronic Effects: The methoxycarbonyl group is strongly electron-withdrawing, reducing boronic acid reactivity in cross-couplings compared to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) .
  • Steric Effects: The 2-chloro and 6-methoxycarbonyl substituents create a congested ortho environment, necessitating tailored catalysts .

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